2,3,3',4'-Tetrachlorobiphenyl
Overview
Description
2,3,3',4'-Tetrachlorobiphenyl (TCBP) is a chlorinated biphenyl with specific positions of chlorine atoms on the biphenyl structure. It is a type of polychlorinated biphenyl (PCB), which are environmental pollutants known for their persistence and potential to bioaccumulate. TCBP, in particular, has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties due to its relevance in toxicological studies and environmental impact .
Synthesis Analysis
The synthesis of TCBP involves diazotization of 3,3'-dichlorobenzidine followed by chlorination using cuprous chloride and hydrochloric acid. The purification process includes alumina column chromatography and recrystallization from ethanol, resulting in a product with greater than 99% purity. The yield of this process is reported to be between 40-44%. The identity of the synthesized TCBP is confirmed through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of TCBP is characterized by the presence of four chlorine atoms attached to the biphenyl rings. The exact positions of these chlorine atoms are crucial as they determine the compound's biological activity and environmental behavior. The structure has been confirmed through various analytical techniques, including GC-MS and NMR .
Chemical Reactions Analysis
TCBP undergoes metabolic reactions in organisms, leading to the formation of hydroxylated metabolites. These metabolites are excreted in feces and urine and can be identified by comparing them to synthetic standards using GC/MS. The metabolites include hydroxy-TCB and dihydroxy-tetrachlorobiphenyls, which indicate the compound's reactivity and potential transformation in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of TCBP, such as its high purity and stability, make it suitable for use in toxicological studies. The compound's chromatographic behavior and detection methods have been assessed, ensuring reliable results in studies investigating its environmental and health effects. The presence of impurities, such as trichlorobiphenyl, has been quantified and constitutes a minimal percentage of the final product .
Relevant Case Studies
TCBP has been studied for its interaction with biological systems, particularly its binding to the aryl hydrocarbon receptor (AhR). It exhibits antiestrogenic and antitumorigenic activities in rodent uterine and mammary cells, as well as in human breast cancer cells. This is consistent with the ligand-mediated AhR-ER crosstalk, which does not involve estrogen receptor (ER) agonist activity. TCBP also significantly inhibits mammary tumor growth in rats, indicating its potential therapeutic applications .
In another case, the excretion and tissue retention of TCBP metabolites were studied in mice. The study provided insights into the compound's metabolism and the identification of various hydroxylated metabolites in feces, urine, liver, and adipose tissue. This information is crucial for understanding the environmental persistence and bioaccumulation potential of TCBP .
Scientific Research Applications
1. Metabolic Fate in Anaerobic Microorganisms
A study by Van Dort and Bedard (1991) explored the metabolic fate of a related compound, 2,3,5,6-tetrachlorobiphenyl, in anaerobic microorganisms. The compound was dechlorinated to various lesser-chlorinated biphenyls, demonstrating the potential for microbial dechlorination of polychlorinated biphenyls (PCBs) (Van Dort & Bedard, 1991).
2. Synthesis and Chromatographic Assessment
Nakatsu et al. (1982) detailed the synthesis of 3,3′,4,4′-Tetrachlorobiphenyl (TCBP), a similar compound, using diazotization followed by chlorination. This method allowed for the production of TCBP with high purity, crucial for reliable results in toxicological studies (Nakatsu et al., 1982).
3. Environmental Dechlorination
Bedard, Bunnell, and Smullen (1996) investigated the dechlorination of polychlorinated biphenyls in sediment from Woods Pond, which included compounds like 2,5,3‘,4‘-tetrachlorobiphenyl. Their study demonstrated selective para-dechlorination processes in sediments under methanogenic conditions (Bedard et al., 1996).
4. Oxidation Kinetics in Supercritical Water
Anitescu and Tavlarides (2002) presented results on the oxidation kinetics of 3,3‘,4,4‘-Tetrachlorobiphenyl decomposition in supercritical water. They found that methanol, used as a cosolvent, enhanced the rate of dechlorination and oxidation, indicating potential methodologies for environmental remediation (Anitescu & Tavlarides, 2002).
5. Spectrofluorimetric Determination
García et al. (1994) developed a spectrofluorimetric method for the sensitive determination of 3,3′,4,4′-Tetrachlorobiphenyl using a neutral micellar medium. This method offers a sensitive approach to detect and quantify specific polychlorinated biphenyls in environmental samples (García et al., 1994).
6. Electrochemical Impedance Sensor
Wei et al. (2011) reported on an electrochemical impedance sensor for determining polychlorinated biphenyls like 3,3',4,4'-tetrachlorobiphenyl. This sensor, based on a single-walled carbon nanotube/pyrenecyclodextrin hybrid, represents a novel approach for environmental monitoring of PCBs (Wei et al., 2011).
Future Directions
Given the persistent nature of PCBs and their potential health risks, future research will likely focus on developing more effective methods for the detection, degradation, and removal of these compounds from the environment. Additionally, further studies on the specific health effects and mechanisms of action of individual PCB congeners, such as 2,3,3’,4’-Tetrachlorobiphenyl, may also be conducted .
properties
IUPAC Name |
1,2-dichloro-3-(3,4-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCGJRRROFURDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074153 | |
Record name | 2,3,3',4'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4'-Tetrachlorobiphenyl | |
CAS RN |
41464-43-1 | |
Record name | 2,3,3′,4′-Tetrachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41464-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',4'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4'-Tetrachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,3',4'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC04NXT03J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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